molecular formula C5F12 B3344092 Perflisopent CAS No. 594-91-2

Perflisopent

Cat. No.: B3344092
CAS No.: 594-91-2
M. Wt: 288.03 g/mol
InChI Key: MPEFSWGYIJNMCW-UHFFFAOYSA-N
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Description

. It is a colorless, odorless gas that is chemically inert and non-flammable. Perflisopent is primarily used as a contrast agent in myocardial contrast echocardiography due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perflisopent can be synthesized through the fluorination of isopentane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of unwanted by-products. The reaction can be represented as follows:

C5H12+F2C5F12+H2\text{C5H12} + \text{F2} \rightarrow \text{C5F12} + \text{H2} C5H12+F2→C5F12+H2

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as purification and distillation to obtain high-purity this compound suitable for medical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Perflisopent is chemically inert and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds and the lack of reactive sites on the molecule .

Common Reagents and Conditions

Given its inert nature, this compound does not react with common reagents under standard conditions. It remains stable in the presence of acids, bases, and oxidizing agents .

Major Products Formed

Since this compound is resistant to chemical reactions, it does not form significant products through typical chemical processes .

Scientific Research Applications

Perflisopent has several scientific research applications, particularly in the fields of medicine and biology:

Mechanism of Action

Perflisopent exerts its effects primarily through its physical properties rather than chemical interactions. In myocardial contrast echocardiography, this compound enhances imaging by providing a clear contrast between blood and myocardial tissue. Its involvement with peroxisome proliferator-activated receptors suggests that it may influence cellular processes related to lipid and glucose metabolism, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Perfluorobutane (C4F10): Similar to perflisopent, perfluorobutane is a fluorocarbon used as a contrast agent in medical imaging. this compound provides longer-lasting contrast.

    Perfluorohexane (C6F14): Another fluorocarbon with similar properties, but with a higher molecular weight and different applications in industrial processes.

Uniqueness of this compound

This compound’s unique combination of chemical inertness, stability, and ability to provide prolonged contrast in echocardiography sets it apart from other fluorocarbons. Its potential role in activating peroxisome proliferator-activated receptors further highlights its versatility in scientific research.

Properties

IUPAC Name

1,1,1,2,2,3,4,4,4-nonafluoro-3-(trifluoromethyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F12/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEFSWGYIJNMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074721
Record name Perfluoro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-91-2
Record name Perflisopent [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERFLISOPENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FAQ8ON24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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